Isopropyl 5-bromopicolinate
CAS No.: 1289268-91-2
Cat. No.: VC11685944
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289268-91-2 |
|---|---|
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | propan-2-yl 5-bromopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |
| Standard InChI Key | WVAGHTMRQLGIFS-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=NC=C(C=C1)Br |
| Canonical SMILES | CC(C)OC(=O)C1=NC=C(C=C1)Br |
Introduction
Structural and Chemical Identity of Isopropyl 5-Bromopicolinate
Isopropyl 5-bromopicolinate (C₉H₁₀BrNO₂) is the isopropyl ester of 5-bromopicolinic acid, featuring a pyridine ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 2-position. The esterification of 5-bromopicolinic acid with isopropanol or isopropyl bromide introduces the isopropyl group, a common strategy in organic synthesis .
Key Structural Features:
-
Pyridine core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and stability.
-
Bromine substitution: At the 5-position, bromine enhances electrophilic reactivity for cross-coupling reactions.
-
Ester functionality: The isopropyl ester group improves solubility in organic solvents and modulates steric effects .
Synthesis and Reaction Pathways
Synthesis of 5-Bromopicolinic Acid
The precursor 5-bromopicolinic acid is typically synthesized via bromination of picolinic acid. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (0–20°C) selectively substitutes the pyridine ring at the 5-position . For example, bromination of picolinic acid with NBS in dimethylformamide (DMF) yields 5-bromopicolinic acid in ~80% purity .
Esterification to Isopropyl 5-Bromopicolinate
Esterification employs either:
-
Acid-catalyzed Fischer esterification: 5-Bromopicolinic acid reacts with excess isopropanol in the presence of H₂SO₄ or HCl, with heating (reflux at 80–100°C).
-
Alkylation using isopropyl bromide: A nucleophilic acyl substitution reaction between 5-bromopicolinic acid and isopropyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .
Example Protocol:
-
Dissolve 5-bromopicolinic acid (1.0 eq) in acetone.
-
Add isopropyl bromide (1.2 eq) and K₂CO₃ (2.0 eq).
-
Reflux at 60°C for 12 hours.
-
Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate).
Yield: ~70–85% (estimated from analogous esterifications) .
Physicochemical Properties
Based on structurally similar compounds (e.g., isopropyl 2-bromo-2-methylpropanoate and isopropyl bromide ), the following properties are inferred:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The 5-bromo substituent facilitates Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a key step in drug discovery. For example, coupling with boronic acids could yield analogs of β-lactamase inhibitors (e.g., QPX7728 ).
Agrochemical Development
Brominated pyridines are precursors to herbicides and insecticides. The ester group enhances lipid solubility, aiding penetration through plant cuticles .
Material Science
As a monomer in polymer synthesis, the bromine atom allows post-polymerization functionalization via click chemistry.
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
-
Green Chemistry: Solvent-free esterification using immobilized lipases.
-
Biological Screening: Antimicrobial and anticancer activity assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume